Product packaging for Berlocombin(Cat. No.:CAS No. 54242-77-2)

Berlocombin

Cat. No.: B1198180
CAS No.: 54242-77-2
M. Wt: 554.6 g/mol
InChI Key: PLNJWCKOFVAKGM-UHFFFAOYSA-N
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Description

Contextualization within Combination Chemotherapy Strategies

Berlocombin is a fixed-dose antibacterial combination. This strategy involves combining two or more antimicrobial agents to achieve synergistic effects, broaden the spectrum of activity, and potentially reduce the development of resistance. In the context of this compound, this combination targets sequential steps in bacterial folate synthesis, a critical pathway for microbial growth and replication.

Historical Perspective on its Development and Research Trajectory

Historically, this compound has been investigated for its efficacy against various infections. Research has explored its application in both human and veterinary medicine, particularly concerning protozoal infections. smolecule.com Studies from the 1980s, for instance, examined the effectiveness of sulfamerazine (B1682647)/trimethoprim (B1683648) combinations, including this compound, in treating conditions such as urinary tract infections and acute otitis media in children. cochranelibrary.comhug.chnih.govunige.ch While it was synthesized by Berlin-Chemie in the 1980s, it is noted that this compound is no longer employed in human medicine today. researchgate.netscispace.com Further pharmacokinetic studies, including those during pregnancy, have also contributed to its research trajectory. nih.govnih.gov

Role as a Preclinical Research Probe and Mechanistic Study Agent

As a preclinical research probe, this compound has been instrumental in mechanistic studies due to its well-defined mode of action. The compound functions by inhibiting specific enzymes essential for the survival and replication of protozoa and bacteria. smolecule.com Its constituent parts, sulfamerazine and trimethoprim, act synergistically: sulfamerazine interferes with dihydropteroate (B1496061) synthase, while trimethoprim inhibits dihydrofolate reductase. This dual inhibition effectively disrupts DNA and protein synthesis in susceptible microorganisms. Beyond its antimicrobial properties, this compound has also demonstrated potential in reactivating acetylcholinesterase, an enzyme inhibited by organophosphate compounds, suggesting its utility in exploring enzyme-drug interactions and broader pharmacological profiles. smolecule.com

Overview of its Constituent Molecular Entities

This compound is composed of two distinct molecular entities: Sulfamerazine and Trimethoprim. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N8O5S B1198180 Berlocombin CAS No. 54242-77-2

Properties

CAS No.

54242-77-2

Molecular Formula

C25H30N8O5S

Molecular Weight

554.6 g/mol

IUPAC Name

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.C11H12N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,14,15)

InChI Key

PLNJWCKOFVAKGM-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Synonyms

erlocombin
trimerazine

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Berlocombin and Its Precursors

Advanced Synthetic Routes for Sulfamerazine (B1682647) Components

Sulfamerazine, a key sulfonamide component of Berlocombin, is systematically synthesized through several stages, including sulfonation, condensation, and purification nih.gov.

The foundational step in sulfamerazine synthesis involves the sulfonation of 4-aminobenzoic acid (PABA) to produce sulfanilic acid. Historically, this reaction has been carried out using concentrated sulfuric acid at elevated temperatures, typically ranging from 180°C to 200°C, over a period of 4 to 6 hours nih.gov.

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign sulfonation protocols. Optimized routes often employ strategies such as precise temperature control, judicious solvent selection, and careful concentration optimization to enhance reaction rates, improve selectivity, and minimize undesirable side reactions numberanalytics.com. For instance, green chemistry approaches have explored the use of sodium bisulfite (NaHSO) in conjunction with reusable heterogeneous catalysts like silica-supported HClO and KHSO ajgreenchem.com. These methods can significantly reduce reaction times, with microwave-assisted protocols achieving completion in minutes (3 to 5 minutes) compared to hours (3 to 5 hours) under conventional heating, while also yielding very good product yields ajgreenchem.com.

Table 1: Comparison of Sulfonation Conditions for Aromatic Compounds

MethodSulfonating AgentCatalystConditionsReaction TimeYield (%)Reference
ConventionalHSONone180–200°C4–6 hours- nih.gov
Green ProtocolNaHSOSiO/HClOConventional3–5 hoursVery Good ajgreenchem.com
Green ProtocolNaHSOSiO/KHSOMicrowave Irradiation3–5 minutesIncreased ajgreenchem.com

While the direct formation of the sulfonamide S-N bond typically does not inherently involve a stereocenter, the synthesis of chiral sulfonamides, where chirality is introduced elsewhere in the molecule or at a sulfur atom, is a significant area of research. These stereoselective approaches are critical for developing compounds with specific pharmacological properties.

Several methodologies have been developed to achieve stereocontrol in sulfonamide synthesis or in the formation of precursors that are subsequently converted to sulfonamides:

Asymmetric Multicomponent Reactions: One approach involves asymmetric three-component reactions of sulfonamides, diazo compounds, and imines. These reactions, cooperatively catalyzed by transition metal complexes (e.g., Rh(OAc)) and chiral phosphoric acids, have yielded enantiomerically enriched sulfonamides with high diastereoselectivity (>20:1) and excellent enantioselectivity (up to 99% ee) sioc-journal.cn. This method provides rapid access to sulfonamides bearing two adjacent chiral carbons sioc-journal.cn.

Palladium-Catalyzed Asymmetric Additions: The synthesis of chiral seven-membered cyclic sulfonamides (sultams) can be achieved through palladium-catalyzed asymmetric addition of arylboronic acids to strained cyclic N-sulfonyl aldimines and ketimines. This method has demonstrated excellent yields and enantioselectivities, reaching up to 99% ee .

Stereospecific Conversions from Sulfinates: α-C-chiral primary sulfonamides can be synthesized stereospecifically from α-chiral sulfinates. This route, which often starts from optically pure thioethers that are oxidized and then cleaved to sulfinates, maintains the integrity of the stereocenter and provides the desired sulfonamides in good yields organic-chemistry.org.

Chirality from Pre-existing Scaffolds: Chiral sulfonamides can also be prepared by reacting sulfonyl chlorides with amines derived from intrinsically chiral scaffolds, such as the 2-azabicycloalkane skeleton mdpi.com. The chirality is inherent in the amine precursor, and the sulfonylation reaction proceeds without loss of stereochemical information mdpi.com.

Asymmetric Condensation of Sulfinates: Enantioenriched sulfinate esters, which are versatile intermediates for various chiral sulfur pharmacophores, can be accessed via asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts like pentanidium nih.gova-star.edu.sg. These sulfinates can themselves be derived from existing sulfone and sulfonamide drugs nih.gov.

Table 2: Examples of Stereoselective Sulfonamide Synthesis

Reaction TypeCatalytic System / ReagentsAchieved Selectivity (ee/de)Reference
Asymmetric 3-Component ReactionRh(OAc) + Chiral Phosphoric AcidsUp to 99% ee, >20:1 de sioc-journal.cn
Pd-Catalyzed Asymmetric ArylationPd(CFCO) + Chiral Ligand (e.g., L3)Up to 99% ee
Stereospecific Sulfinate AmidationHydroxylamine sulfonate (from α-chiral sulfinates)Retention of Stereochemistry organic-chemistry.org
Asymmetric Condensation (Sulfinates)Pentanidium (organocatalyst)Enantioenriched nih.gova-star.edu.sg

Key strategies include:

Green Chemistry Principles: Adopting green chemistry principles is paramount. This involves designing processes that minimize or eliminate the use and generation of hazardous substances nih.gov. Specific applications include conducting reactions under solvent-free conditions, utilizing non-toxic reagents, and employing water as a solvent researchgate.netmdpi.com. For example, a metal-free one-pot two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in a methanol/water mixture has been developed, which avoids the generation of toxic organic byproducts researchgate.net.

Process Optimization: Careful optimization of reaction parameters such as temperature, concentration, and choice of solvent can significantly reduce the formation of undesired side products and enhance the selectivity towards the desired sulfonamide numberanalytics.com.

Enzymatic Catalysis: Enzymatic approaches offer a promising route for byproduct mitigation and greener synthesis. While direct enzymatic formation of the sulfonamide bond is less common, biocatalysis can be integrated into various stages of pharmaceutical synthesis nih.gov. For instance, enzymes can be employed in the production of precursors or in specific steps to reduce impurities. The use of urea (B33335) as a source of ammonia (B1221849) in enzymatic amide synthesis is an example of how biocatalysis can be leveraged for nitrogen incorporation, a relevant aspect in sulfonamide structures acs.org. Furthermore, enzymatic processes can lead to higher selectivity and milder reaction conditions, inherently reducing byproduct formation nih.govthieme-connect.com.

Advanced Purification Techniques: Despite optimized reaction conditions, purification remains a critical step. Techniques such as recrystallization, often from pure ethanol, and various forms of chromatography (e.g., column chromatography) are routinely employed to separate the desired sulfonamide product from impurities and unreacted starting materials, ensuring high purity nasa.govnih.gov.

Stereoselective Condensation Reactions in Sulfonamide Synthesis

Multi-Step Synthesis of Trimethoprim (B1683648) Analogs

Trimethoprim (TMP) is a 2,4-diaminopyrimidine (B92962) derivative, and its synthesis involves multi-step pathways, often starting from readily available aromatic aldehydes and incorporating a pyrimidine (B1678525) ring . While the prompt mentions "guanylguanidine," the widely reported reagent for trimethoprim and diaminopyrimidine synthesis is "guanidine." This section will detail the synthesis routes primarily involving guanidine (B92328), as it is the established precursor for the diaminopyrimidine core.

The synthesis of trimethoprim and its analogs frequently relies on condensation reactions involving 3,4,5-trimethoxybenzaldehyde (B134019) (a crucial intermediate) and various guanidine-based reagents or active methylene (B1212753) compounds.

Key condensation routes include:

Hitchings Synthesis and its Variants: The original Hitchings synthesis of trimethoprim involved the formylation of a trimethoxy-substituted ethyl dihydrocinnamate, which then tautomerizes to an enol form. This enol mixture subsequently undergoes a heterocyclization reaction with guanidine (often as guanidine and sodium ethoxide) to form a 2-amino-4-hydroxy-5-(3',4',5'-trimethoxybenzyl)pyrimidine intermediate chemicalbook.com. Subsequent steps involve the replacement of the hydroxyl group with chlorine (using phosphorus oxychloride) and then with an amino group (using ammonia) to yield trimethoprim chemicalbook.com.

Knoevenagel Condensation and Cyclization: Many modern syntheses of trimethoprim begin with 3,4,5-trimethoxybenzaldehyde. A common strategy involves a Knoevenagel condensation with active methylene compounds such as malonic acid dinitrile or ethyl cyanoacetate (B8463686) chemicalbook.comresearchgate.net. This initial condensation forms an ylidene derivative (e.g., cinnamonitrile (B126248) or an ethyl α-cyanocinnamate) chemicalbook.comresearchgate.net. This intermediate is then subjected to a reaction with guanidine, often after partial reduction of the double bond, to form the diaminopyrimidine ring chemicalbook.com. Benzyltriethylammonium chloride has been reported as an efficient catalyst for the Knoevenagel condensation under solvent-free conditions, leading to high yields of olefinic products, which are precursors for trimethoprim researchgate.net.

Condensation with Propionitriles: Another route involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxy- or 3-anilinopropionitrile (B89847) to form a benzylidene derivative, which then reacts directly with guanidine to give trimethoprim chemicalbook.com.

Biginelli Reaction: While primarily used for dihydropyrimidines, the modified aza-Biginelli reaction is a multicomponent condensation involving an aryl aldehyde, a β-keto ester, and guanidine, conducted under mildly basic conditions. The resulting dihydropyrimidines can serve as precursors to diaminopyrimidines nih.gov.

Cyclocondensation with Alkynones: An efficient method for assembling pyrrole–aminopyrimidine ensembles involves the cyclocondensation of 2-acylethynylpyrroles with guanidine nitrate (B79036) under heating in a KOH/DMSO system, yielding products in high yields (up to 91%) mdpi.com.

Reaction with Cyanoacetaldehyde: The reaction of guanidine hydrochloride with cyanoacetaldehyde has been shown to give high yields (40-85%) of 2,4-diaminopyrimidine, particularly under concentrated conditions nasa.gov.

The formation of the 2,4-diaminopyrimidine core, characteristic of trimethoprim, proceeds through specific cyclization mechanisms depending on the chosen synthetic route. These mechanisms typically involve the nucleophilic attack of guanidine on an activated carbon chain, followed by intramolecular cyclization and subsequent transformations.

Key cyclization mechanisms include:

Heterocyclization with Guanidine: In the original Hitchings synthesis, the enol form of the 3,4,5-trimethoxybenzylmalonic semialdehyde reacts with guanidine. This involves the nucleophilic attack of one of the amino groups of guanidine on the carbonyl carbon of the semialdehyde, followed by cyclization and dehydration, ultimately forming the pyrimidine ring structure chemicalbook.com. The intermediate formed is typically a 2-amino-4-hydroxypyrimidine, which then undergoes further functionalization to yield the 2,4-diamino system chemicalbook.com.

Michael Addition and Cyclization of Nitriles: When 3,4,5-trimethoxybenzaldehyde condenses with active methylene compounds like malonic acid dinitrile or ethyl cyanoacetate via a Knoevenagel reaction, it forms α,β-unsaturated nitriles (e.g., cinnamonitriles or ethyl α-cyanocinnamates) chemicalbook.com. The subsequent reaction with guanidine involves a Michael addition of guanidine to the α,β-unsaturated system, followed by an intramolecular cyclization. This cyclization typically involves the attack of another nitrogen of the guanidine moiety on the nitrile carbon, leading to the formation of the diaminopyrimidine ring chemicalbook.comresearchgate.net.

Cyclization of 3-Oxopropionitrile: For the synthesis of 2,4-diaminopyrimidine oxide, 3-oxopropionitrile undergoes a cyclization reaction with guanidine under oxidizing conditions. This process involves the formation of the pyrimidine ring through condensation and cyclization steps, where the guanidine provides the nitrogen atoms for the heterocycle google.com.

Biginelli Reaction Mechanism: In the Biginelli reaction, which forms dihydropyrimidines, the mechanism involves a sequence of steps: initial condensation between the aldehyde and the β-keto ester, followed by the addition of guanidine, and subsequent intramolecular cyclization and dehydration to form the dihydropyrimidine (B8664642) ring nih.gov. While this yields a dihydropyrimidine, further steps like oxidation or substitution can lead to fully aromatic diaminopyrimidines or their analogs.

Table 3: Key Intermediates and Cyclization Precursors in Trimethoprim Synthesis

Synthetic RouteKey Intermediate / PrecursorCyclizing AgentResulting Ring SystemReference
Hitchings SynthesisEthyl 3',4',5'-trimethoxybenzylmalonic semialdehyde (enol form)Guanidine2-Amino-4-hydroxypyrimidine chemicalbook.com
Knoevenagel Condensation + Guanidine Reactionα,β-Unsaturated nitriles (e.g., cinnamonitriles)Guanidine2,4-Diaminopyrimidine chemicalbook.comresearchgate.net
3-Oxopropionitrile Cyclization3-OxopropionitrileGuanidine2,4-Diaminopyrimidine Oxide google.com
Biginelli Reaction (for DHP)Aryl aldehyde + β-keto ester + GuanidineGuanidineDihydropyrimidine nih.gov

Functional Group Modifications and Derivatization Strategies

This compound, as a combination of sulfamerazine and trimethoprim, possesses a diverse array of functional groups that are inherent to its constituent molecules. Sulfamerazine features an amino group on the benzene (B151609) ring and a sulfonamide linkage, along with a pyrimidine ring fishersci.ca. Trimethoprim contains multiple methoxy (B1213986) groups on a benzene ring and two amino groups on a diaminopyrimidine core uni.lu.

These functional groups provide various sites for chemical transformations, including but not limited to alkylation and acylation reactions, which are general strategies for introducing additional functional groups fishersci.pt. For instance, the amino groups present on both sulfamerazine and trimethoprim are nucleophilic and can undergo reactions with electrophiles, such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation, respectively. Similarly, the hydroxyl groups (if any are formed, e.g., through hydrolysis) or other reactive sites on the pyrimidine or benzene rings could be targets for derivatization. While specific detailed research findings on post-synthetic derivatization strategies solely for the combined this compound are not extensively documented in general literature, the principles of organic chemistry suggest that these inherent functional groups offer pathways for modification to alter physicochemical properties or for analytical purposes fishersci.pt.

Convergent Synthesis Approaches for the this compound Combination

The production of this compound exemplifies a convergent synthesis approach. In this strategy, the two complex molecular entities, sulfamerazine and trimethoprim, are synthesized independently through separate synthetic pathways uni.lu. Once each component is individually prepared and purified, they are then brought together and combined to form the final this compound product uni.lu.

Investigation of Post-Synthetic Chemical Reactions and Stability Pathways

This compound, like other sulfonamide compounds, can undergo various post-synthetic chemical reactions that influence its stability and fate. Key reaction types include hydrolysis, reduction, and substitution reactions fishersci.pt.

Hydrolysis : The sulfonamide group, a characteristic feature of sulfamerazine, can undergo hydrolysis under specific acidic or basic conditions, leading to the breakdown of the compound fishersci.pt.

Reduction : The presence of nitrogen atoms within the molecular structures of both sulfamerazine and trimethoprim renders them susceptible to reduction reactions, potentially forming various amine derivatives fishersci.pt.

Substitution Reactions : this compound possesses reactive functional groups that enable it to participate in nucleophilic substitution reactions, allowing interactions with various electrophiles fishersci.pt. These reactions are critical for understanding how the compound might degrade or interact in different chemical environments.

Research findings on environmental samples have indicated the presence of sulfamerazine, a component of this compound, in locations where it was historically synthesized, suggesting a degree of environmental persistence wikipedia.orgnih.gov. Investigations into the stability of pharmaceuticals in environmental matrices have shown that transformation products can be identified, and their pathways proposed, often influenced by factors such as biodegradability and physicochemical conditions wikipedia.org. While specific detailed transformation pathways for this compound itself are not widely published, the general principles of sulfonamide degradation, including the formation of various metabolites or breakdown products, are relevant. Such studies often involve techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify these transformation products and elaborate on the relationships between molecular structure and stability wikipedia.org.

Molecular and Cellular Mechanisms of Action

Inhibition of Folate Biosynthesis Pathways

The folate biosynthesis pathway is a multi-step process vital for bacterial growth and replication. "Berlocombin" targets two distinct, yet sequential, enzymes within this pathway, leading to a profound disruption of microbial metabolism. mhmedical.commhmedical.comoncohemakey.comwikipedia.orgmsdmanuals.comijpsjournal.comuomus.edu.iqhowmed.netslideshare.netmhmedical.com

Sulfamerazine (B1682647), a sulfonamide antimicrobial, functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.comnih.govpatsnap.comtoku-e.comnih.govpatsnap.comvulcanchem.comtoku-e.comthermofisher.compatsnap.compatsnap.com This enzyme is critical in the early stages of bacterial folate synthesis, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropterin diphosphate (B83284) to form dihydropteroate. patsnap.comnih.govvulcanchem.com Sulfamerazine's molecular structure is analogous to PABA, allowing it to compete effectively for the active site of DHPS. patsnap.comnih.govvulcanchem.com By occupying this binding site, sulfamerazine prevents the natural substrate, PABA, from being incorporated into the folate pathway, thereby blocking the synthesis of dihydrofolic acid. drugbank.comnih.govpatsnap.comtoku-e.compatsnap.comvulcanchem.comtoku-e.comthermofisher.compatsnap.compatsnap.com This action is bacteriostatic, meaning it inhibits bacterial growth and proliferation rather than directly killing the bacteria. drugbank.compatsnap.compatsnap.comvulcanchem.comthermofisher.com

Trimethoprim (B1683648) acts as a potent and selective competitive inhibitor of dihydrofolate reductase (DHFR). mhmedical.commhmedical.comoncohemakey.comuomus.edu.iqhowmed.netmhmedical.comwikipedia.orgpatsnap.comdrugbank.comnih.govpatsnap.comdrugbank.commims.comfishersci.canih.gov DHFR is an essential enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). mhmedical.commhmedical.comoncohemakey.comuomus.edu.iqwikipedia.orgpatsnap.comdrugbank.compatsnap.comnih.gov Tetrahydrofolate is the metabolically active form of folate and is indispensable for the synthesis of purines, thymidine (B127349), and certain amino acids, which are the building blocks for bacterial DNA and RNA. wikipedia.orgwikipedia.orgpatsnap.comdrugbank.compatsnap.com Trimethoprim exhibits a significantly higher affinity for bacterial DHFR (e.g., 20,000 to 100,000 times greater) compared to its mammalian counterpart, ensuring selective toxicity against microbial cells. mhmedical.comoncohemakey.comuomus.edu.iqwikipedia.orgpatsnap.comdrugbank.compatsnap.com This selective binding effectively halts the conversion of DHF to THF in bacteria, leading to a depletion of crucial cofactors required for nucleic acid synthesis. wikipedia.orgpatsnap.comdrugbank.compatsnap.com

The combination of a sulfonamide (like sulfamerazine) and trimethoprim demonstrates a marked synergistic effect, often resulting in bactericidal activity, which is more potent than the sum of their individual effects. mhmedical.commhmedical.comoncohemakey.comwikipedia.orgmsdmanuals.comijpsjournal.comuomus.edu.iqhowmed.netslideshare.netmhmedical.compatsnap.comdrugbank.compatsnap.comdrugbank.comslideshare.net This synergy arises from the sequential blockade of the folate biosynthesis pathway. Sulfamerazine inhibits the first committed step, the synthesis of dihydrofolic acid, by targeting DHPS. wikipedia.orgdrugbank.comnih.govpatsnap.comtoku-e.compatsnap.comvulcanchem.comtoku-e.comthermofisher.compatsnap.compatsnap.com Subsequently, trimethoprim inhibits the next crucial step, the reduction of dihydrofolic acid to tetrahydrofolic acid, by targeting DHFR. mhmedical.commhmedical.comoncohemakey.comwikipedia.orgmsdmanuals.comuomus.edu.iqhowmed.netmhmedical.comwikipedia.orgpatsnap.comdrugbank.compatsnap.comdrugbank.commims.comfishersci.canih.gov

This dual inhibition creates a "double-whammy" effect, severely depleting the bacterial cell's pool of tetrahydrofolate. wikipedia.org The initial block by sulfamerazine reduces the amount of substrate available for DHFR, making trimethoprim's inhibition even more effective. wikipedia.org Conversely, the accumulation of dihydrofolate due to trimethoprim's action is mitigated by sulfamerazine preventing its initial synthesis. wikipedia.org This comprehensive disruption of the folate pathway overwhelms bacterial compensatory mechanisms, leading to a more profound and often lethal effect on bacterial growth and replication. oncohemakey.comwikipedia.orgmsdmanuals.comijpsjournal.comuomus.edu.iqhowmed.netslideshare.netmhmedical.compatsnap.compatsnap.com

The following table summarizes kinetic data for Trimethoprim:

InhibitorTarget EnzymeOrganism (Example)Kinetic ParameterValueReference
TrimethoprimDHFRE. coli JM109 (Chromosomal)ID₅₀0.007 µM nih.gov
TrimethoprimDHFRE. coli (Type XV DHFR)ID₅₀22.4 µM nih.gov
TrimethoprimDHFRE. coli (Type XV DHFR)Kᵢ15.9 µM nih.gov

Mechanistic Basis of Synergy in Sequential Enzyme Inhibition

Cellular Targeting and Pathway Disruption in Microorganisms

The combined inhibitory actions of sulfamerazine and trimethoprim on the folate biosynthesis pathway lead to a cascade of cellular disruptions in susceptible microorganisms, primarily affecting their ability to synthesize nucleic acids.

Compound Names and PubChem CIDs

Disruption of Microbial Protein Synthesis

The antimicrobial action of this compound stems from the synergistic effects of its two component compounds, Sulfamerazine and Trimethoprim, which target critical metabolic pathways in microorganisms. Both components interfere with the folic acid synthesis pathway, a process essential for the production of nucleic acids (DNA and RNA) and, consequently, proteins in microbial cells drugfuture.com.

Specifically, Trimethoprim functions as a dihydrofolate reductase inhibitor drugfuture.com. This enzyme is crucial for converting dihydrofolic acid to tetrahydrofolic acid, which is a necessary precursor for the synthesis of certain amino acids, purines, and thymidine drugfuture.com. By inhibiting this conversion, Trimethoprim effectively halts the production of these vital building blocks, thereby disrupting DNA synthesis and, as a downstream effect, microbial protein synthesis drugfuture.com. Sulfonamides, such as Sulfamerazine, act earlier in the same metabolic pathway by competitively inhibiting dihydropteroate synthase, an enzyme involved in the synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA) drugfuture.com. The combined action of these two agents creates a sequential blockade in the microbial folate pathway, leading to a significant impairment of nucleic acid and protein synthesis, which is ultimately lethal to susceptible microorganisms.

Differential Affinity for Bacterial versus Mammalian Enzymes

A key aspect of this compound's selective toxicity lies in the differential affinity of its components for bacterial versus mammalian enzymes. Trimethoprim, for instance, exhibits a significantly greater affinity for bacterial dihydrofolate reductase compared to its mammalian counterpart drugfuture.com. This selective binding is fundamental to its therapeutic effectiveness, allowing it to inhibit essential microbial processes without causing widespread disruption to host cell metabolism drugfuture.com. This preferential interaction ensures that the compound primarily targets microbial enzymes, contributing to its efficacy against infections while minimizing adverse effects on the host.

Ancillary Biochemical Activities

Beyond its primary antimicrobial function, this compound demonstrates additional biochemical activities, notably its capacity to reactivate acetylcholinesterase.

Enzymatic Reactivation of Acetylcholinesterase

This compound has shown the ability to reactivate acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) in the nervous system smolecule.com. This property is particularly significant in the context of organophosphate poisoning, where organophosphate compounds inhibit AChE, leading to an accumulation of acetylcholine and subsequent cholinergic crisis smolecule.comnih.gov. The capacity of this compound to reactivate inhibited AChE suggests its potential to reverse the toxic effects induced by such compounds smolecule.com. This dual functionality, acting as both an antimicrobial and an AChE reactivator, distinguishes this compound from many other compounds with similar primary applications smolecule.com.

Elucidation of Acetylcholinesterase Reactivation Mechanism

While this compound's ability to reactivate acetylcholinesterase inhibited by organophosphate compounds has been noted, the specific, detailed elucidation of its precise reactivation mechanism is not extensively documented in the provided information smolecule.com. Generally, acetylcholinesterase reactivation, particularly from organophosphate inhibition, often involves nucleophilic attack on the phosphylated serine residue in the enzyme's active site nih.govnih.gov. Compounds like oxime nucleophiles and Mannich bases are known to reactivate inhibited AChE, and some can even recover activity from "aged" forms of the enzyme nih.gov. This compound's observed capacity to reactivate AChE suggests it engages with the enzyme in a manner that restores its catalytic activity, thereby mitigating the effects of enzyme inhibition smolecule.com.

Interaction with Protozoal Enzymes

This compound is effective against a variety of protozoal infections smolecule.com. Its efficacy against these pathogens is attributed to its ability to inhibit specific enzymes that are vital for the survival and replication of protozoa, ultimately leading to their demise smolecule.com. Research into the interactions between this compound and protozoal enzymes has provided insights into its mechanism of action against these organisms, as well as potential mechanisms of resistance that protozoa might develop smolecule.com. While the specific protozoal enzymes inhibited are not detailed, the general principle of enzymatic inhibition as a mode of action against protozoa is well-established for this compound smolecule.com.

Preclinical Pharmacodynamics and Selectivity

In Vitro Studies on Target Engagement and Binding Affinities

In vitro studies are fundamental for characterizing the direct interactions between a compound and its molecular targets. These investigations provide quantitative data on binding strength and specificity.

Computational Docking and Molecular Dynamics Simulations

Computational docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the binding modes and stability of a compound with its target proteins. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding sites and initial binding poses. nih.gov MD simulations extend this analysis by simulating the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interactions, including the stability of intermolecular hydrogen bonds and conformational changes. nih.govresearchgate.netresearchgate.net For a compound like Berlocombin, composed of sulfamerazine (B1682647) and trimethoprim (B1683648), these methods would be employed to model the binding of each component to their respective bacterial enzymatic targets: dihydropteroate (B1496061) synthase for sulfamerazine and dihydrofolate reductase for trimethoprim. While trimethoprim, a component of this compound, has been subjected to molecular docking and MD simulations to explore its binding affinity to certain targets, specific detailed computational findings for the complete this compound compound regarding its target engagement and binding affinities are not explicitly available in the provided literature. researchgate.net

Biophysical Characterization Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for quantifying the binding affinities and kinetics of drug-target interactions in a label-free and real-time manner. nicoyalife.comxantec.comlabmanager.com

Surface Plasmon Resonance (SPR): SPR is a widely used technique that measures the binding of a molecule to an immobilized ligand on a sensor surface by detecting changes in refractive index. nicoyalife.comlabmanager.com It provides real-time kinetic data, including association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). nicoyalife.comxantec.comnih.gov SPR is highly sensitive, requires small sample volumes, and offers high-throughput capabilities, making it valuable for assessing binding specificity and identifying off-target effects. nicoyalife.comxantec.comlabmanager.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during molecular interactions, providing a comprehensive thermodynamic profile of binding. nicoyalife.comlabmanager.comnih.govresearchgate.net In a single experiment, ITC can determine the binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), offering insights into the driving forces of the interaction. nicoyalife.comnih.gov Unlike SPR, ITC does not require immobilization of the binding partners and can be used to study interactions in their native solution state. nicoyalife.com

While these techniques are routinely applied in drug discovery to characterize the binding of small molecules to their protein targets, specific experimental data tables detailing the binding affinities or kinetic parameters of this compound (or its individual components within the this compound context) to bacterial dihydropteroate synthase and dihydrofolate reductase using SPR or ITC are not available in the provided information. nicoyalife.comxantec.comlabmanager.comnih.govresearchgate.netnih.gov

Structural Elucidation of Compound-Target Complexes (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

Structural biology techniques provide atomic-resolution insights into how a compound binds to its target, which is crucial for understanding the molecular basis of its action and for rational drug design. nih.govpeakproteins.comjeolusa.com

X-ray Crystallography: Historically, X-ray crystallography has been the predominant method for determining the three-dimensional structures of biological macromolecules. peakproteins.comjeolusa.com It involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to produce a diffraction pattern, which is then used to reconstruct the electron density map and, subsequently, the atomic model of the complex. peakproteins.comjeolusa.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique, especially for large and flexible macromolecular complexes that are difficult to crystallize. nih.govpeakproteins.comjeolusa.com In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native state, and then imaged with an electron microscope. nih.govpeakproteins.com Computational processing of thousands of individual particle images allows for the reconstruction of a high-resolution 3D map of the complex. nih.govpeakproteins.com

Cellular Permeability and Intracellular Distribution Studies

Cellular permeability and intracellular distribution studies are vital to understand how effectively a compound can cross cell membranes and where it localizes within the cell. For antibacterial agents like this compound, this includes assessing its ability to penetrate bacterial cell walls and membranes to reach its intracellular targets. These studies typically involve techniques such as Caco-2 permeability assays, which model intestinal absorption, and various imaging techniques (e.g., fluorescence microscopy) to visualize intracellular localization. Factors like lipophilicity, molecular size, and the presence of specific transporters influence cellular uptake and distribution. researchgate.net The pharmacokinetic profile of this compound ensures sustained therapeutic levels, with plasma concentrations remaining above the minimum inhibitory concentration (MIC) for at least 12 hours post-administration. However, specific detailed research findings on the cellular permeability and intracellular distribution of this compound in target bacterial or protozoal cells, or in mammalian cells, are not available in the provided information. researchgate.netnih.govnih.gov

Ex Vivo Investigations in Tissue and Organ Systems

Ex vivo investigations involve studying the effects of a compound in tissues or organs that have been removed from a living organism and maintained in a controlled environment. This approach allows for the assessment of drug activity in a more physiologically relevant context than in vitro cell culture, while still offering greater control and reduced complexity compared to in vivo studies. nih.govnih.gov Ex vivo tissue slice cultures, for instance, preserve the tissue architecture, cell-cell interactions, and microenvironment, enabling the evaluation of drug response, metabolism, and distribution within a complex biological system. nih.govnih.gov For this compound, such studies could involve exposing infected tissue samples (e.g., from urinary tract or respiratory tissues) to the compound to assess its antimicrobial efficacy and selectivity within a complex tissue environment. While general methodologies for ex vivo studies are described, specific findings related to this compound's activity or selectivity in ex vivo tissue and organ systems are not detailed in the provided search results. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Berlocombin and Its Analogs

Impact of Sulfonamide Moiety Modifications on Biological Activity

Sulfonamides, including Sulfamerazine (B1682647), exert their antimicrobial effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. They achieve this by acting as competitive inhibitors of para-aminobenzoic acid (PABA), a natural substrate for DHPS nih.govnih.govresearchgate.netdrugbank.comexcli.de. The core sulfonamide functional group (-SO₂NH₂ or -SO₂NH-) is fundamental to their mechanism of action drugbank.com.

Substituent Effects on Dihydropteroate Synthase Inhibition

The inhibitory potency of sulfonamides against DHPS is significantly influenced by the nature and position of substituents on their aromatic rings. Research indicates that the electronic features of these compounds are critical determinants of their activity nih.gov.

For instance, studies on various sulfonamide analogs have highlighted the impact of different functional groups:

Aromatic Ring Substitutions: Analogs featuring acetamide, methoxy (B1213986), methyl, or carboxylic acid groups decorating their aromatic rings demonstrate varied antibacterial activities and DHPS binding affinities excli.de. One such analog, FQ5, exhibited potent activity, attributed to its ability to form multiple hydrogen bonds, ionic interactions, and π-π stacking interactions with key residues within the DHPS binding pocket excli.de.

Comparison with other DHPS inhibitors: Benzimidazole analogs, when compared to standard sulfonamides like sulfamethazine (B1682506) and sulfamethoxazole (B1682508), showed superior binding affinities to DHPS, underscoring the importance of specific aromatic ring substitutions for enhanced enzyme interaction researchgate.net.

R-group Alterations: Changes to the R-group of sulfonamide-like DHPS inhibitors can also significantly alter activity. For example, replacing a ketone R-group with an ester (as seen between sulfacetamide (B1682645) and asulam) has been shown to enhance both herbicidal and antibacterial capabilities biorxiv.org.

N-Methyl Substitution: While not directly referring to sulfamerazine itself, some DHPS inhibitors have shown that the absence of an N-methyl substitution on the ring can lead to higher affinity binding to DHPS, due to improved hydrogen bond formation with residues like Asp101 [5 in previous search].

The following table illustrates typical MIC values for some sulfonamide analogs against various bacterial strains, highlighting the variability in activity based on structural modifications:

Sulfonamide AnalogS. aureus (MIC µg/mL)P. aeruginosa (MIC µg/mL)E. coli (MIC µg/mL)B. subtilis (MIC µg/mL)
FQ532161616
FQ6256128128256
FQ7256128128256
FQ12256128128256
Data adapted from excli.de.

Influence of Stereochemistry on Antimicrobial Spectrum

Specific detailed research on the influence of stereochemistry of the sulfonamide moiety of Sulfamerazine or its direct analogs on their antimicrobial spectrum is limited in the currently available literature. While stereochemistry is known to play a role in drug-receptor interactions and biological activity for many compounds, explicit data demonstrating this for Sulfamerazine's sulfonamide component is not extensively documented in the reviewed sources.

Role of Trimethoprim (B1683648) Moiety Structural Variations

Trimethoprim functions as an inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme critical for the conversion of dihydrofolate to tetrahydrofolate, a vital step in the bacterial folate synthesis pathway ekb.egdrugfuture.commdpi.comresearchgate.netnih.govnih.gov. Its selective action stems from a significantly higher affinity for the bacterial enzyme compared to the mammalian counterpart drugfuture.com.

Substitutions on the Diaminopyrimidine Ring and Antifolate Activity

The 2,4-diaminopyrimidine (B92962) core of Trimethoprim is crucial for its interaction with DHFR.

Hydrogen Bonding: This moiety forms essential hydrogen bonds with key amino acid residues in the DHFR active site, such as Asp27, Ile5, and Phe92, which are vital for the enzyme's reductive function ekb.eg. The protonated N1 of the pyrimidine (B1678525) ring also participates in hydrogen bonding with the carboxylate group of Asp-26 in E. coli DHFR acs.org.

C6 Substitutions: Modifications to the C6 position of the diaminopyrimidine ring can significantly impact activity. For instance, an ethyl substitution at this position has been shown to result in a four-fold increase in activity in some propargyl-linked antifolates compared to a hydrogen substituent nih.gov.

Analogs: Iclaprim, another 2,4-diaminopyrimidine derivative, demonstrates potent bactericidal activity against Gram-positive pathogens, including MRSA, and inhibits bacterial DHFR in a manner similar to Trimethoprim nih.govnih.gov.

Alterations to the Trimethoxyphenyl Group and Enzyme Affinity

Variations within the trimethoxyphenyl group of Trimethoprim analogs can profoundly affect their affinity for DHFR.

Methoxy Group Substitutions: Replacing the 4-methoxy group with benzyloxy or phenylethanone groups in Trimethoprim derivatives has been shown to improve interactions within the DHFR binding site and enhance antibacterial activity ekb.eg. Conversely, demethylation of the methoxy group at the 4-position can yield comparable activity to the parent Trimethoprim nih.gov.

Amide Bond Introduction: The incorporation of amide bonds into Trimethoprim analogs has been observed to increase their affinity for DHFR nih.govmdpi.comresearchgate.net. These modified analogs often interact strongly with critical DHFR residues such as Glu-30 and Phe-34 nih.govmdpi.com.

Linker Modifications: Analogs possessing an additional double bond within the chain linking the two aromatic rings can exhibit higher affinity for DHFR. These compounds form conventional hydrogen bonds with residues like Glu-30, Lys-55, and Thr-146, and engage in π-stacking interactions with Phe-34 mdpi.com.

The following table presents IC₅₀ values for Trimethoprim and some of its analogs against human DHFR, illustrating how structural modifications, particularly the addition of amide bonds, can enhance enzyme affinity:

CompoundIC₅₀ (µM) against hDHFR
Trimethoprim (TMP)55.26 nih.gov
Analog 2 (amide bond)0.99 nih.gov
Analog 3 (amide bond)0.72 nih.gov
Analog 4 (amide bond)1.02 nih.gov
Analog 1 (amide bond)21.78 nih.gov
Analog 5 (amide bond)15.94 nih.gov
Analog 6 (amide bond)15.09 nih.gov
Data adapted from nih.gov.

Intermolecular Linkage Chemistry and Synergistic Interactions

Berlocombin represents a classic example of a fixed-dose combination therapy, strategically linking the actions of Sulfamerazine and Trimethoprim ekb.egresearchgate.netnih.gov. The "intermolecular linkage chemistry" in this context refers to the co-administration of two distinct compounds that act independently but synergistically to inhibit bacterial growth.

The potent synergistic effect observed with this compound arises from the complementary modes of action of its two components:

Dual Pathway Inhibition: Sulfamerazine inhibits dihydropteroate synthase (DHPS), preventing the initial steps of folate synthesis, while Trimethoprim inhibits dihydrofolate reductase (DHFR), blocking a subsequent crucial step in the same pathway researchgate.netkarger.comdrugfuture.com. This sequential blockade of the folate synthesis pathway is highly effective, as it deprives bacteria of essential cofactors required for DNA, RNA, and protein synthesis researchgate.netkarger.com.

Bacteriostatic to Bactericidal Shift: Individually, sulfonamides are typically bacteriostatic (inhibiting growth), and Trimethoprim can also be bacteriostatic. However, their combination in this compound often results in a bactericidal effect (killing bacteria), particularly at clinically relevant concentrations karger.com.

This strategic "intermolecular linkage" through co-administration maximizes the therapeutic impact by simultaneously targeting two vital enzymes within the same metabolic pathway, leading to a more robust and sustained antimicrobial action.

Rational Design of Novel this compound Derivatives with Modulated Activities

While the concept of rational drug design is a cornerstone in modern medicinal chemistry, aiming to optimize compound properties based on known structure-activity relationships (SAR) nih.gov, specific detailed research findings or data tables pertaining to the Structure-Activity Relationship (SAR) studies of this compound and its direct analogs, or the rational design efforts to create novel derivatives with modulated activities, were not identified in the available scientific literature. Research on this compound has primarily focused on its bioavailability and clinical application as a combination antibiotic nih.gov.

The absence of detailed SAR studies and rational design initiatives for this compound itself in publicly accessible databases suggests that extensive efforts in modifying its core structure to develop new derivatives with enhanced or modulated activities may not have been widely published or pursued in the same manner as for other antibiotic classes.

Analytical and Detection Methodologies in Research Contexts

Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of Berlocombin and its constituent compounds, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a critical technique for evaluating the purity of this compound during its synthesis and in final product quality control. This method allows for the assessment of the individual components, sulfamerazine (B1682647) and trimethoprim (B1683648), ensuring they meet stringent purity standards. For instance, quality control specifications for this compound's components include a purity of ≥99.5% for sulfamerazine and ≥99.0% for trimethoprim, which are verified through HPLC analysis. The application of HPLC extends to pharmacokinetic studies where the bioavailability of this compound's components (sulfamerazine and trimethoprim) has been analyzed in various formulations, such as tablets and juice administrations. nih.gov

Table 1: Purity Acceptance Criteria for this compound Components via HPLC

ComponentPurity Acceptance Criterion
Sulfamerazine≥99.5%
Trimethoprim≥99.0%

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a sensitive, rapid, and cost-effective method for the trace analysis of compounds like this compound and its components in complex matrices, such as environmental samples. researchgate.net Specifically, a UHPLC-MS/MS multimethod has been developed for target analysis, utilizing direct injection in multiple reaction monitoring (MRM) mode. researchgate.net This approach has enabled the detection of sulfamerazine (a component of this compound) in environmental water samples, even without extensive sample preparation, achieving detection limits in the lower nanogram per liter (ng/L) range. researchgate.net The advantages of UHPLC, including the generation of narrower peaks and reduced chromatographic run times, contribute to improved sensitivity in trace analysis. researchgate.net

Table 2: UHPLC-MS/MS Parameters for Trace Analysis (Example for Sulfamerazine Detection)

ParameterDetail
Detection ModeMultiple Reaction Monitoring (MRM)
Sample PreparationDirect Injection (minimal/no preparation)
Detection LimitsLower ng/L range
ApplicationDetection of Sulfamerazine (this compound®) in environmental water researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for the separation of highly polar compounds, which are often poorly retained by traditional reversed-phase liquid chromatography. researchgate.netscispace.com Given that this compound's components, sulfamerazine and trimethoprim, are polar molecules, HILIC is particularly suited for their analysis, including potential polar metabolites. smolecule.comresearchgate.netscispace.com In HILIC, water acts as the strongest eluent, and the gradient typically starts with a high organic solvent content, gradually decreasing to a higher water content. scispace.com This method has been applied in studies assessing polar organic contaminants and pharmaceuticals in aqueous environmental matrices, where compounds like sulfamerazine (under the trade name this compound®) have been detected in water sources. researchgate.netscispace.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Trace Analysis

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide crucial information regarding the molecular structure, confirmation, and quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) NMR and carbon-13 (¹³C) NMR, is fundamental for the structural elucidation and confirmation of this compound. This technique provides detailed insights into the molecular connectivity and spatial arrangement of atoms within the compound. Beyond initial structural confirmation, NMR spectroscopy has been employed in research to understand the interactions of compounds, such as in studies investigating drug solubility. researchgate.net The application of ¹H and ¹³C NMR is critical for verifying the structural integrity of synthesized this compound and its components.

Mass Spectrometry (MS), particularly in combination with chromatographic techniques (e.g., HPLC-MS, UHPLC-MS/MS), is essential for the molecular confirmation and quantification of this compound. smolecule.comresearchgate.net MS provides precise molecular weight information and fragmentation patterns, which are unique to a compound and serve as a definitive means of identification. smolecule.comresearchgate.net Tandem mass spectrometry (MS/MS) further enhances this capability by providing more detailed structural information through the fragmentation of selected ions. researchgate.net This technique is critical for assessing purity and for quantifying this compound's components in various samples, achieving high sensitivity. For instance, UHPLC-MS/MS methods employing multiple reaction monitoring (MRM) have been developed for the sensitive quantification of pharmaceuticals, including those related to this compound's components, in environmental samples. researchgate.net

Table 3: Spectrometric Techniques for this compound Analysis

TechniquePrimary ApplicationKey Information Provided
Mass Spectrometry (MS)Molecular Confirmation, Purity AssessmentMolecular weight, Fragmentation patterns
Tandem Mass Spectrometry (MS/MS)Quantification, Detailed Structural InformationSpecific ion transitions, Enhanced sensitivity for trace analysis

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is a powerful analytical technique indispensable for confirming the structural integrity and determining the precise three-dimensional crystalline structure of chemical compounds like this compound. This method provides detailed insights into molecular arrangement, bond lengths, and angles, which are critical for understanding a compound's physicochemical properties and potential interactions. For instance, sulfamerazine, a primary component of this compound, is known to exist in two distinct polymorphic crystalline forms, Polymorph I and Polymorph II. These polymorphs exhibit different melting points and can undergo solid-phase transitions, highlighting the importance of X-ray crystallography in characterizing the specific solid-state forms of such compounds. wikipedia.org The application of X-ray diffraction is also vital for gaining structural insights during studies of molecular interactions, such as those between compounds and target proteins.

Advanced Methods for Metabolite and Transformation Product Identification

Understanding the metabolic fate and environmental transformation of chemical compounds is essential in pharmaceutical and environmental research. Advanced analytical methods are employed to identify metabolites and transformation products, even when their identities are initially unknown.

Stable Isotope Labeling for Metabolic Pathway Tracing

Stable isotope labeling is a highly precise and sensitive methodology utilized for the quantitative analysis and tracing of metabolic pathways. This technique involves the incorporation of stable isotopes (e.g., Carbon-13, Deuterium) into the chemical structure of a compound, allowing researchers to track its journey through biological systems or environmental matrices. For this compound, stable isotope-labeled variants can be used for precise quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to validate metabolic stability and compare metabolic pathways across different species.

A notable application of stable isotope labeling has been in the study of trimethoprim, a key component of this compound. Research has successfully employed mass spectrometry-based strategies, such as Metabolite Annotation assisted by Substructure discovery and Stable Isotope Labeling by Amino acids in Cell culture (MAS-SILAC), to identify precursors and biotransformation products of trimethoprim. researchgate.netnih.gov This approach has led to the discovery of previously unknown mechanisms of antibiotic tolerance by elucidating how trimethoprim is metabolized. nih.gov Such detailed pathway tracing is invaluable for understanding the complete pharmacokinetic profile and environmental fate of complex compounds like this compound.

Non-Target Screening Approaches for Unknown Compounds

Non-target screening (NTS) is an advanced analytical strategy designed to identify unknown chemical compounds, including metabolites and transformation products, within complex samples without prior knowledge of their exact chemical identity. researchgate.netscispace.comnih.gov This approach contrasts with target screening, which focuses on a predefined list of known substances. researchgate.netscispace.com NTS is particularly valuable in environmental monitoring, where it has been instrumental in detecting trace substances like sulfamerazine (a component of this compound) in water samples, even decades after their active use ceased. researchgate.netscispace.com

The methodology typically involves the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS). researchgate.netnih.gov Identification in NTS workflows relies on comparing exact masses, isotopic patterns, and characteristic fragmentation ions against comprehensive online databases such as ChemSpider and STOFF-IDENT. researchgate.netscispace.com This allows for the tentative identification of "unknown" substances and their transformation products that would otherwise be missed by targeted methods. researchgate.netanalytik.news The ability of NTS to uncover unexpected chemicals is crucial for a comprehensive understanding of the environmental persistence and transformation pathways of compounds like those found in this compound.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their respective PubChem Compound Identifiers (CIDs).

Environmental Occurrence and Degradation Pathways

Detection and Quantification in Environmental Matrices

The detection and quantification of Berlocombin, primarily through its component Sulfamerazine (B1682647), in environmental samples highlight its persistence despite discontinued (B1498344) use. Analytical methods have been developed to accurately determine its presence in complex matrices.

Sulfamerazine, a key component of this compound, has been detected in bank filtrate and groundwater wells, particularly in areas like Berlin, Germany, where it was historically synthesized guidetopharmacology.orgwikidoc.org. Its presence in these water sources indicates its mobility and potential longevity in the aquatic environment. Furthermore, Sulfamerazine (this compound®) has also been identified in surface waters guidetopharmacology.org.

This compound components, such as Sulfamerazine, have been found in the effluents of wastewater treatment plants (WWTPs) guidetopharmacology.org. This suggests that conventional wastewater treatment processes may not fully remove the compound or its related substances, leading to their discharge into receiving waters.

Detection and Quantification Methods A highly sensitive analytical method has been developed for the quantitative determination of various trace organic compounds, including those related to this compound, in diverse water matrices. This method combines mixed-mode solid-phase extraction (MM-SPE) for pre-concentration with mixed-mode liquid chromatography (MMLC) coupled to tandem mass spectrometry (LC-MS/MS) for detection guidetopharmacology.org. This approach allows for the quantification of substances in surface water, bank filtrate, and both influents and effluents of wastewater treatment plants, with typical limits of quantification primarily in the lower to mid nanogram per liter (ng/L) range guidetopharmacology.org. The method demonstrated good linearity for all substances and recoveries generally between 70% and 125% across different water matrices guidetopharmacology.org.

Presence in Bank Filtrate and Surface Waters

Abiotic Transformation Pathways

Abiotic processes, such as photodegradation and hydrolysis, play a role in the environmental fate of pharmaceutical compounds like this compound.

Indirect photochemical transformation, largely driven by hydroxyl radicals (•OH), represents an efficient pathway for the degradation of compounds such as sulfamethoxazole (B1682508) (another sulfonamide) and trimethoprim (B1683648) in aquatic environments. Hydroxyl radicals can interact with organic contaminants through two primary mechanisms: H-abstraction reactions and •OH-addition reactions. These reactions can lead to the formation of various transformation products, whose ecological risks require further consideration.

Sulfonamide antibiotics, the class to which Sulfamerazine belongs, are generally characterized by their resistance to hydrolysis. They tend to exhibit considerable stability, particularly under acidic pH conditions. This inherent stability against hydrolytic degradation contributes to their persistence in certain environmental compartments.

Photodegradation Mechanisms

Biotic Degradation and Microbial Metabolism in Aquatic Systems

The biotic degradation of pharmaceutical compounds in aquatic systems is a complex process influenced by microbial activity and environmental conditions. Sulfonamides, including Sulfamerazine, are generally considered not readily biodegradable and can exhibit resistance to microbial degradation. However, some studies indicate that specific bacterial strains, such as Pseudomonas spp., possess the enzymatic and metabolic capabilities to degrade sulfonamides.

Microbial degradation pathways can involve several reactions, including hydroxylation, cleavage of the C–N bond, release of SO2, and nitrification. The effectiveness of biodegradation can vary significantly, with half-lives ranging from less than 0.5 hours to over 14 days, suggesting substantial differences in biodegradability among compounds guidetopharmacology.org.

In managed aquifer recharge (MAR) systems, including bank filtration, biodegradation is a crucial attenuation mechanism for trace organic compounds. These systems, which involve the infiltration of surface water into an aquifer, can significantly improve water quality through a combination of biodegradation, sorption, and filtration. For instance, sulfamethoxazole, a related sulfonamide, can undergo microbial removal during bank filtration, particularly under aerobic conditions. However, the adaptation time for microbial communities to effectively degrade such compounds can be prolonged, potentially extending to years in some cases, to achieve their full removal potential. Enhanced removal of recalcitrant compounds can be observed under oxic and oligotrophic (carbon-limited) conditions within advanced MAR technologies like sequential managed aquifer recharge technology (SMART).

Future Research Directions and Unexplored Avenues

Computational Chemistry and Artificial Intelligence in Berlocombin Research

The integration of computational chemistry and artificial intelligence (AI) offers significant potential to accelerate the discovery and optimization of this compound and its derivatives.

Computational methods, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, can provide atomic-level insights into this compound's interactions with its primary molecular targets within protozoa. Future research could employ large-scale in silico screening campaigns to identify previously unrecognized off-targets or to elucidate the precise binding modes and conformational changes induced by this compound. This can lead to a more profound understanding of its mechanism of action, including the reported acetylcholinesterase reactivation, and potential polypharmacological effects, guiding the rational design of more specific and effective derivatives. frontiersin.orgchemistryjournals.net

Predictive Modeling for Novel Analogs and Target Interactions

Investigation of Resistance Mechanisms at the Molecular Level

A critical future research direction involves a comprehensive investigation into the molecular mechanisms underlying potential resistance to this compound in protozoa and other susceptible organisms. This would encompass studies identifying specific genetic mutations in target proteins, such as dihydropteroate (B1496061) synthase and dihydrofolate reductase, which are inhibited by this compound's components. Research could also focus on efflux pump overexpression or metabolic inactivation pathways that could confer resistance. nih.govnih.govrsc.orgasm.orgresearchgate.net Advanced techniques such as CRISPR-Cas9 gene editing, transcriptomics, proteomics, and metabolomics could be employed to create and analyze resistant cell lines or clinical isolates. Understanding these mechanisms at a molecular level is crucial for developing strategies to overcome or prevent resistance, such as designing this compound derivatives that circumvent identified resistance pathways or developing combination therapies. nih.govnih.govrsc.orgasm.org

Advanced Analytical Techniques for Ultra-Trace Detection and Metabolomics

The development and application of advanced analytical techniques represent a vital area for future this compound research. This includes enhancing methods for ultra-trace detection of this compound and its metabolites in complex biological matrices (e.g., animal tissues and fluids due to its veterinary use) and environmental matrices. Techniques such as high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation (e.g., UPLC, GC), ion mobility spectrometry (IMS), and surface-enhanced Raman spectroscopy (SERS) could be refined to achieve unprecedented sensitivity and specificity. frontlinegenomics.comhumanmetabolome.comcreative-proteomics.comchromatographyonline.comsysrevpharm.org Furthermore, comprehensive metabolomics studies using these techniques could provide a holistic view of the biochemical pathways modulated by this compound, identifying novel biomarkers of its activity or potential off-target effects. frontlinegenomics.comhumanmetabolome.comcreative-proteomics.comchromatographyonline.comsysrevpharm.org

Environmental Remediation and Decontamination Strategies

Given this compound's use in veterinary medicine, there is a potential for its environmental dissemination, for instance, through animal waste. Future research should therefore explore strategies for its environmental remediation and decontamination. This involves investigating its persistence, mobility, and degradation pathways in various environmental compartments such as soil, water, and air. Research could focus on developing innovative physical, chemical, or biological methods for its removal or neutralization from contaminated sites. Examples include advanced oxidation processes (AOPs), bioremediation using specialized microbial consortia, or adsorption technologies. epacinc.comironcladenvironmental.como6env.comhanisconsulting.comfiveable.me Understanding its environmental fate is crucial for responsible development and mitigating potential ecological impacts.

Exploration of Other Potential Biological Activities and Molecular Targets

Beyond its primary known antimicrobial activity against protozoa, a significant future research direction lies in systematically exploring other potential biological activities and molecular targets of this compound. smolecule.com High-throughput phenotypic screening in diverse biological models (e.g., various cell lines, organoids, or in vivo models for different disease states) could uncover novel therapeutic applications. genome.govbioengineer.orgunivr.itresearchgate.net Given its reported potential to reactivate acetylcholinesterase, further investigation into neurological or toxicology-related targets is warranted. smolecule.com Target deconvolution strategies, including activity-based protein profiling (ABPP) and chemical proteomics, coupled with CRISPR-based genetic screens, could be employed to identify previously unknown molecular targets or pathways modulated by this compound, potentially leading to its repurposing for other indications. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Berlocombin’s physicochemical properties and ensuring synthesis purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography confirm structural integrity. Reference standards should be cross-referenced with established databases (e.g., PubChem, ChemSpider) to validate spectral data. Experimental protocols must detail solvent systems, column specifications, and calibration curves to enable reproducibility .

Q. How can researchers design a robust experimental framework to evaluate this compound’s baseline biological activity?

  • Methodological Answer : Initial screening should employ dose-response assays (e.g., IC₅₀ determination) in cell-based models relevant to this compound’s purported targets. Negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors/agonists) must be included. Data should be analyzed using non-linear regression models (e.g., GraphPad Prism) to quantify potency. Replicate experiments (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc corrections) minimize variability .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:

  • Conducting parallel in vitro assays (e.g., plasma protein binding, microsomal stability) to predict in vivo behavior.
  • Using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect sizes.
  • Validating findings in multiple animal models (e.g., transgenic vs. wild-type) to isolate confounding variables. Triangulate data through meta-analysis of peer-reviewed studies .

Q. How should researchers investigate this compound’s molecular interactions with putative target proteins?

  • Methodological Answer : Combine computational docking (e.g., AutoDock Vina) with biophysical techniques like surface plasmon resonance (SPR) to quantify binding affinities (KD). For structural insights, use cryo-electron microscopy (cryo-EM) or co-crystallization followed by X-ray diffraction. Mutagenesis studies can identify critical binding residues. Data should be cross-validated using orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What systematic approaches are recommended for identifying off-target effects of this compound in complex biological systems?

  • Methodological Answer : Utilize high-throughput screening (HTS) panels (e.g., Eurofins SafetyScreen44) to assess activity against GPCRs, kinases, and ion channels. Proteome-wide affinity pull-down assays with clickable this compound probes can map interactomes. Transcriptomic analysis (RNA-seq) and pathway enrichment tools (e.g., DAVID, Gene Ontology) reveal unintended signaling perturbations .

Data Management and Reproducibility

Q. What best practices ensure reproducibility when documenting this compound-related experimental data?

  • Methodological Answer :

  • Tables : Present raw data (e.g., IC₅₀ values, kinetic parameters) in machine-readable formats with clear column headers (e.g., "Compound ID," "Assay Type," "n"). Use footnotes to explain outliers or normalization methods.
  • Supporting Information : Upload spectral data (NMR, HPLC traces), crystallographic coordinates, and assay protocols as supplementary files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by assigning DOIs to datasets .

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s mechanism of action?

  • Methodological Answer :

  • Feasible : Ensure access to specialized equipment (e.g., SPR, cryo-EM) and validated assays.
  • Novel : Cross-reference Chemical Abstracts Service (CAS) databases to confirm no prior reports on the proposed target.
  • Ethical : For in vivo studies, obtain Institutional Animal Care and Use Committee (IACUC) approval.
  • Relevant : Align hypotheses with disease models where this compound’s structural analogs show promise (e.g., oncology, neurology) .

Contradiction and Validation

Q. What methodologies are critical for validating conflicting reports on this compound’s metabolic stability?

  • Methodological Answer : Replicate studies under identical conditions (e.g., liver microsome source, incubation time). Use stable isotope-labeled this compound for precise quantification via LC-MS/MS. Compare metabolic pathways across species (e.g., human vs. murine microsomes) to identify interspecies variability. Publish negative results to mitigate publication bias .

Theoretical Frameworks

Q. How can the PICO framework structure a clinical research question on this compound’s therapeutic efficacy?

  • Methodological Answer :

  • Population : Patients with [specific disease].
  • Intervention : this compound at a defined dose/regimen.
  • Comparison : Standard-of-care therapy or placebo.
  • Outcome : Primary endpoints (e.g., progression-free survival) and secondary endpoints (e.g., biomarker modulation). Use CONSORT guidelines for randomized controlled trials (RCTs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.